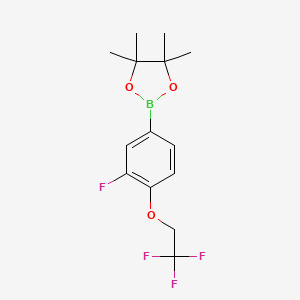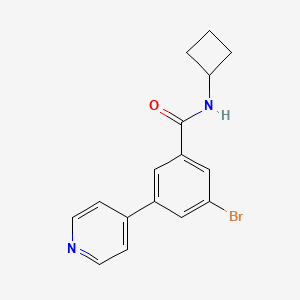
4-(4-Bromophenyl)-1-(2,2-difluoroethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromophenyl)-1-(2,2-difluoroethyl)piperidine is an organic compound that belongs to the class of piperidines It features a bromophenyl group attached to the fourth position of the piperidine ring and a difluoroethyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1-(2,2-difluoroethyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2,2-difluoroethylamine.
Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with 2,2-difluoroethylamine to form an imine intermediate.
Cyclization: The imine intermediate is then subjected to cyclization under acidic conditions to form the piperidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and cyclization reactions.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature and pressure, to maximize yield and purity.
Automated Purification Systems: Using automated purification systems to ensure consistent quality of the final product.
化学反応の分析
Types of Reactions
4-(4-Bromophenyl)-1-(2,2-difluoroethyl)piperidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The piperidine ring can be oxidized to form corresponding N-oxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the difluoroethyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone or other nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or palladium on carbon can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be formed.
Oxidation Products: N-oxides of the piperidine ring.
Reduction Products: Dehalogenated or modified difluoroethyl derivatives.
科学的研究の応用
4-(4-Bromophenyl)-1-(2,2-difluoroethyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate receptor-ligand interactions.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 4-(4-Bromophenyl)-1-(2,2-difluoroethyl)piperidine involves its interaction with specific molecular targets:
Receptor Binding: The compound can bind to certain receptors in the central nervous system, modulating their activity.
Pathway Modulation: It may influence various signaling pathways, leading to changes in cellular responses.
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, affecting metabolic processes.
類似化合物との比較
Similar Compounds
4-(4-Chlorophenyl)-1-(2,2-difluoroethyl)piperidine: Similar structure but with a chlorine atom instead of bromine.
4-(4-Fluorophenyl)-1-(2,2-difluoroethyl)piperidine: Similar structure but with a fluorine atom instead of bromine.
4-(4-Methylphenyl)-1-(2,2-difluoroethyl)piperidine: Similar structure but with a methyl group instead of bromine.
Uniqueness
Bromine Atom: The presence of the bromine atom in 4-(4-Bromophenyl)-1-(2,2-difluoroethyl)piperidine imparts unique reactivity and properties compared to its analogs.
Difluoroethyl Group: The difluoroethyl group enhances the compound’s stability and lipophilicity, making it distinct from other piperidine derivatives.
特性
IUPAC Name |
4-(4-bromophenyl)-1-(2,2-difluoroethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrF2N/c14-12-3-1-10(2-4-12)11-5-7-17(8-6-11)9-13(15)16/h1-4,11,13H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDVLHIJAVXZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)Br)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B8165240.png)

![4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butyric acid ethyl ester](/img/structure/B8165255.png)






